molecular formula C19H18FN3O3S B2819805 N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034432-91-0

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Número de catálogo: B2819805
Número CAS: 2034432-91-0
Peso molecular: 387.43
Clave InChI: GBCAQQKVJMOWEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-([2,4'-Bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology. It features a hybrid molecular architecture that combines a [2,4'-bipyridine] system with a 4-ethoxy-3-fluorobenzenesulfonamide group. This structure is closely related to the well-characterized compound N-({[3,3'-bipyridine]-5-yl}methyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 2185590-96-7), which has been identified as a promising scaffold for the development of enzyme inhibitors . The bipyridine moiety provides electronic stability and the potential for metal coordination, which can be useful in various catalytic or sensing applications, while the sulfonamide group is a privileged structure in pharmacology known to enhance solubility and bioavailability . Compounds of this class are frequently investigated for their ability to interact with biological targets such as phosphodiesterases (PDEs) and acetylcholinesterase (AChE) . For instance, related sulfonamide and bipyridine-containing molecules have been explored in clinical trials for conditions like idiopathic pulmonary fibrosis, highlighting the therapeutic relevance of this chemical space . Similarly, research into acetylcholinesterase inhibitors is crucial for developing treatments for neurodegenerative diseases, and the structural elements present in this molecule are compatible with such applications . This product is intended for research purposes as a chemical probe or building block in drug discovery efforts. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAQQKVJMOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:

  • Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine core.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the bipyridine intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

  • Ethoxy and Fluoro Substitution: : The ethoxy and fluoro groups are introduced through nucleophilic substitution reactions. The ethoxy group can be added via an alkylation reaction using ethyl iodide, while the fluorine atom is typically introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis. Continuous flow chemistry might be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The bipyridine moiety can undergo oxidation reactions, often forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the bipyridine unit can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrobipyridine derivatives.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens, Lewis acids

Major Products

    Oxidation: N-oxides of bipyridine

    Reduction: Dihydrobipyridine derivatives

    Substitution: Nitrated or halogenated bipyridine derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is used as a ligand in coordination chemistry. Its bipyridine moiety can coordinate with various metal ions, forming complexes that are useful in catalysis and materials science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the bipyridine unit can interact with biological macromolecules, potentially leading to novel drug candidates.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical processes.

Mecanismo De Acción

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting enzymatic activities or disrupting metal-dependent biological processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

a. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structure : A pyrazolopyrimidine-chromen hybrid with a benzenesulfonamide group.
  • Key Differences : Lacks the bipyridine backbone but includes a fluorophenyl-chromen system, which may enhance planar stacking.
  • Properties : Molecular weight 589.1 g/mol, melting point 175–178°C. The chromen moiety likely increases rigidity compared to the target compound’s flexible bipyridin-methyl linker .

b. N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()

  • Structure : Methanesulfonamide with a chloroacetyl substituent.
  • Key Differences : Simpler structure without heteroaromatic systems. The chloroacetyl group introduces electrophilicity, contrasting with the target’s ethoxy-fluoro substitution.

c. N-(3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl)-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ()

  • Structure : Bipyrimidine core with a trifluoromethylbenzamide group.
  • Key Differences: Replaces sulfonamide with a benzamide and adds a dimethylamino-pyrrolidine moiety. The trifluoromethyl group enhances lipophilicity compared to the target’s ethoxy-fluoro motif .
Bipyridine Derivatives

a. (S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine ()

  • Structure : Bipyridine with difluoromethyl substituents and a pentan-2-amine linker.
  • Key Differences : Lacks the sulfonamide group but includes chiral centers and difluoromethyl groups. The solid forms (polymorphs) mentioned in suggest higher crystallinity, which may improve formulation stability compared to the target compound .

b. 1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium Chloride Derivatives ()

  • Structure : 4,4'-bipyridinium salts with redox-active dinitrophenyl groups.
  • Key Differences : The 4,4'-bipyridinium core (vs. 2,4'-bipyridin in the target) and charged nature lead to distinct electrochemical properties, as shown in cyclic voltammetry studies .
Functional Group Analysis
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 2,4'-Bipyridin-sulfonamide 4-ethoxy, 3-fluoro ~450 (estimated) N/A Flexible linker, moderate lipophilicity
Compound Pyrazolopyrimidine-chromen 5-fluoro, 3-fluorophenyl 589.1 175–178 High rigidity, planar stacking
Compound 2,4'-Bipyridin 2',6-bis(difluoromethyl), chiral ~500 (estimated) N/A Polymorphic solid forms
Compound Methanesulfonamide 2-chloroacetyl ~250 (estimated) N/A Electrophilic reactivity

Research Findings and Implications

  • Solubility : The ethoxy group in the target compound likely improves water solubility compared to ’s chloroacetyl derivative but may reduce it relative to ’s trifluoromethylbenzamide .
  • Synthetic Feasibility : The ANRORC reaction used for bipyridinium derivatives () could be adapted for the target compound, though regioselectivity challenges may arise due to the 2,4'-bipyridin backbone .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide?

Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key considerations include:

  • Reagent Selection : Use of halogenating agents (e.g., bromine) for pyridine functionalization and sulfonylating agents for benzenesulfonamide formation .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling reactions between bipyridine and benzenesulfonamide moieties .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol ensure ≥95% purity .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the bipyridine and sulfonamide groups. For example, the methylene bridge (-CH2_2-) between pyridine and sulfonamide appears as a triplet at δ 4.2–4.5 ppm .
  • HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) validate purity (>99%) and detect trace intermediates .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 456.12) and fragmentation patterns .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions:

  • Metabolic Profiling : Conduct liver microsome assays to assess CYP450-mediated degradation. For example, hydroxylation at the ethoxy group reduces in vivo efficacy .
  • Dosage Adjustment : Use allometric scaling from rodent models to human-equivalent doses, accounting for plasma protein binding differences .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to distinguish false positives in high-throughput screens .

Advanced: What mechanistic insights explain the regioselectivity of sulfonamide formation in this compound?

Answer:

  • Nucleophilic Attack : The bipyridine’s 3-position methyl group acts as a nucleophile, attacking the sulfonyl chloride electrophile. Steric hindrance from the 4'-pyridine ring directs substitution to the 3-position .
  • Intermediate Trapping : Isolation of sulfonyl chloride intermediates via low-temperature (-20°C) quenching confirms the reaction pathway .
  • DFT Calculations : Computational models (e.g., Gaussian 09) predict activation energies for competing pathways, favoring the observed product .

Intermediate: How to design dose-response experiments for evaluating enzyme inhibition (e.g., carbonic anhydrase)?

Answer:

  • Enzyme Assay Setup : Use a stopped-flow spectrophotometer to monitor CO2_2 hydration rates. Include acetazolamide as a positive control .
  • IC50_{50} Determination : Test compound concentrations from 1 nM to 100 µM. Nonlinear regression (GraphPad Prism®) calculates inhibition potency .
  • Selectivity Screening : Compare inhibition across isoforms (e.g., CA-I vs. CA-II) to identify off-target effects .

Advanced: What computational methods are suitable for docking studies with this compound?

Answer:

  • Protein Preparation : Use PDB structures (e.g., 3HKC for tubulin) and optimize hydrogen bonding networks with MOE or Schrödinger .
  • Docking Protocols : AutoDock Vina or Glide SP/XP modes simulate ligand binding. Focus on the bipyridine’s interaction with hydrophobic pockets .
  • MD Simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess binding stability and free energy (MM-PBSA) .

Basic: How to mitigate byproduct formation during sulfonamide synthesis?

Answer:

  • Stoichiometric Control : Limit sulfonyl chloride to 1.1 equivalents to avoid di-sulfonylation .
  • Acid Scavengers : Add triethylamine (2.5 eq) to neutralize HCl byproducts and prevent N-oxide formation .
  • Real-Time Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and halt at ~85% conversion .

Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration for neurotargeted applications?

Answer:

  • Lipophilicity Optimization : Introduce trifluoromethyl groups (clogP ~2.5) to improve passive diffusion .
  • P-gp Efflux Avoidance : Replace the ethoxy group with smaller substituents (e.g., methyl) to evade P-glycoprotein recognition .
  • In Silico Prediction : Use BBB score algorithms (e.g., SwissADME) to prioritize analogs with favorable permeability .

Intermediate: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C, 3 min) stabilizes compound-bound proteins, detected via Western blot .
  • Fluorescent Probes : Conjugate the compound with BODIPY for confocal microscopy imaging in live cells .
  • Knockdown Controls : Use siRNA against the target protein (e.g., tubulin β-III) to confirm phenotype rescue .

Advanced: What strategies address solubility limitations in aqueous assays?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS (v/v) with sonication to achieve 1–5 mM stock solutions .
  • Prodrug Design : Synthesize phosphate esters at the sulfonamide group, hydrolyzed in vivo by alkaline phosphatase .
  • Nanoparticle Encapsulation : Formulate with PEG-PLGA nanoparticles (150 nm diameter) to enhance bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.